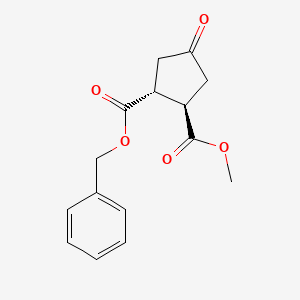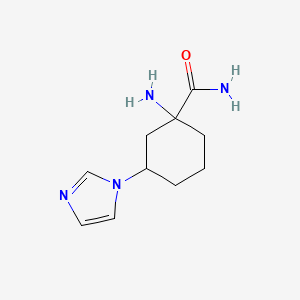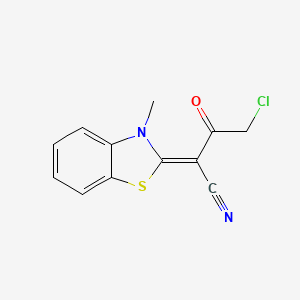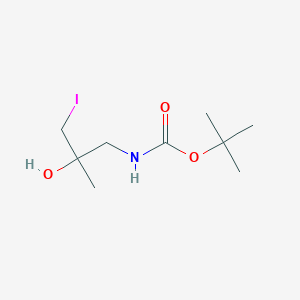
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C15H16O5 It is a derivative of cyclopentane, featuring a benzyl group, a methyl group, and two ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane-1,2-dione as the core structure.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide and a base like potassium carbonate.
Esterification: The final step involves esterification to form the dicarboxylate ester groups. This can be achieved using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Transduction: It may interact with receptors or signaling molecules, modulating cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl 2-methyl (1R,2R,4S)-4-hydroxycyclopentane-1,2-dicarboxylate
- 1-benzyl 2-methyl (1R,2R,4S)-4-fluorocyclohexane-1,2-dicarboxylate
Uniqueness
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that similar compounds may not possess.
Propiedades
Fórmula molecular |
C15H16O5 |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12-,13-/m1/s1 |
Clave InChI |
IPBOISVEVUERBN-CHWSQXEVSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)










![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)
